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PKC beta pseudosubstrate - 172308-76-8

PKC beta pseudosubstrate

Catalog Number: EVT-242673
CAS Number: 172308-76-8
Molecular Formula: C177H294N62O38S3
Molecular Weight: 3994.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective cell-permeable PKC inhibitor peptide. Consists of amino acids 19 - 31 of PKC pseudosubstrate domain linked by a disulphide bridge to a cell permeabilisation Antennapedia domain vector peptide.
Synthesis Analysis

The synthesis of Protein Kinase C Beta Pseudosubstrate involves several key steps:

  1. Expression: The protein is typically expressed in recombinant systems, such as bacterial or mammalian cell lines, using plasmid vectors that contain the gene encoding PKC Beta.
  2. Purification: Following expression, the protein is purified using chromatographic techniques, including affinity chromatography that exploits its unique binding properties.
  3. Phosphorylation: The pseudosubstrate undergoes specific phosphorylation events catalyzed by upstream kinases like Phosphoinositide-Dependent Kinase-1 (PDK-1). This phosphorylation is critical for its activation and functionality .

Technical details highlight that the phosphorylation process involves three ordered steps: initial phosphorylation at the activation loop followed by two additional phosphorylations at the carboxy-terminal tail. Each phosphorylation event induces conformational changes that stabilize the enzyme and enhance its catalytic competence .

Molecular Structure Analysis

The molecular structure of Protein Kinase C Beta Pseudosubstrate includes several key features:

  • Regulatory Domain: This domain contains the pseudosubstrate sequence, which mimics substrate binding sites.
  • Catalytic Domain: Responsible for the enzymatic activity of PKC, this domain facilitates substrate phosphorylation upon activation.
  • Phosphorylation Sites: Key residues within the activation loop and carboxy-terminal tail are phosphorylated to regulate activity .

Data from crystallographic studies reveal that the pseudosubstrate region occupies the active site of PKC when inactive, preventing substrate access. Upon activation through lipid binding (e.g., diacylglycerol) and calcium ions, this pseudosubstrate is displaced, allowing substrate phosphorylation to occur .

Chemical Reactions Analysis

Protein Kinase C Beta Pseudosubstrate participates in various chemical reactions primarily related to phosphorylation:

  1. Substrate Phosphorylation: The primary reaction involves transferring a phosphate group from ATP to serine or threonine residues on target proteins.
  2. Autoinhibition: In its inactive state, the pseudosubstrate binds to the active site, preventing substrate access.
  3. Activation Mechanism: Upon binding with diacylglycerol and calcium ions, conformational changes occur that release the pseudosubstrate from the active site, allowing for catalytic activity .

Technical details indicate that these reactions are tightly regulated by various factors including lipid concentrations and phosphorylation states.

Mechanism of Action

The mechanism of action for Protein Kinase C Beta Pseudosubstrate involves several sequential processes:

  1. Inhibition: In its unactivated form, PKC Beta is autoinhibited by its pseudosubstrate region which occupies the active site.
  2. Activation: Binding of diacylglycerol and calcium ions induces a conformational change that displaces the pseudosubstrate from the active site.
  3. Phosphorylation Cascade: Once activated, PKC Beta phosphorylates target proteins involved in various signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Data show that this mechanism is essential for proper cellular responses to external stimuli.

Physical and Chemical Properties Analysis

The physical and chemical properties of Protein Kinase C Beta Pseudosubstrate include:

  • Molecular Weight: Varies depending on post-translational modifications but typically ranges around 80-90 kDa.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability is influenced by phosphorylation status; unphosphorylated forms are less stable than phosphorylated ones .

Relevant analyses indicate that environmental factors such as pH and ionic strength can significantly affect enzyme activity and stability.

Applications

Protein Kinase C Beta Pseudosubstrate has several scientific applications:

  • Cell Signaling Studies: Used extensively in research to understand cellular signaling pathways and their regulation.
  • Drug Development: Investigated as a potential target for therapeutic interventions in diseases where PKC signaling is dysregulated, such as cancer and diabetes .
  • Biochemical Assays: Employed in assays to measure kinase activity or screen for inhibitors that could modulate PKC function .
Structural and Biochemical Characterization of PKC Beta

Domain Architecture of PKC Beta Isoforms

Regulatory Domain Composition: C1, C2, and Pseudosubstrate Regions

The regulatory domain of PKCβ (conventional isozyme) integrates three critical modules that confer lipid second-messenger sensitivity and autoinhibition. The tandem C1 domains (C1A and C1B) bind diacylglycerol (DAG) or phorbol esters via conserved cysteine-rich zinc finger motifs coordinating two Zn²⁺ ions [1] [4]. Structural analyses reveal that the C1B domain preferentially engages DAG in membranes due to its membrane-proximal positioning, while C1A exhibits lower ligand affinity [6]. The C2 domain binds anionic phospholipids (e.g., phosphatidylserine) and phosphatidylinositol-4,5-bisphosphate (PIP₂) in a Ca²⁺-dependent manner, facilitated by acidic residues in its calcium-binding region [4] [10]. This domain targets PKCβ to the plasma membrane upon Ca²⁺ elevation.

The pseudosubstrate region (Ψ-substrate), located between the C1 and C2 domains, features a sequence (e.g., RFARKGALRQKNV) mimicking PKC substrates but with an alanine substituting the phosphoacceptor serine/threonine. This autoinhibitory segment occupies the substrate-binding cavity in the catalytic domain, sterically blocking substrate access in the absence of activators [3] [4]. Mutational replacement of Ala with Ser or Glu disrupts autoinhibition, constitutively activating PKCβ [3].

Table 1: Key Functional Modules in PKCβ Regulatory Domain

Domain/RegionLigand SpecificityFunctional RoleStructural Features
C1ADiacylglycerol, Phorbol estersLow-affinity DAG sensingTandem cysteine-rich zinc fingers; coordinates 2 Zn²⁺ ions
C1BDiacylglycerol, Phorbol estersHigh-affinity membrane recruitmentMembrane-proximal; Trp residue enhances DAG affinity
C2PIP₂, PhosphatidylserineCa²⁺-dependent membrane anchoringAcidic Ca²⁺-binding loops; basic PIP₂-binding patch
Ψ-SubstrateCatalytic substrate-binding cleftAuto-inhibitionAla residue instead of phosphoacceptor Ser/Thr; flanked by basic residues

Catalytic Domain Structure and Kinase Core Features

The catalytic domain of PKCβ adopts a conserved bilobal kinase fold common to AGC kinases. The N-terminal lobe contains the ATP-binding pocket, while the C-terminal lobe houses the substrate-binding site. Crystal structures (e.g., PDB: 2I0E) reveal three essential phosphorylation sites required for catalytic competence:

  • Thr500: Phosphorylated in the activation loop by PDK1, enabling substrate access [5].
  • Thr641: Turn motif phosphorylation stabilizes the kinase fold [2].
  • Ser660: Hydrophobic motif phosphorylation (mediated by mTORC2) facilitates hydrophobic interactions with the N-lobe [5] [6].

A unique feature is the NFD helix (residues 624–634), which includes the conserved Phe629. In the autoinhibited state, this helix is clamped by the C1B domain, displacing Phe629 from the ATP-binding pocket and reducing kinase activity [1]. Membrane binding releases this clamp, allowing Phe629 to coordinate ATP and restoring catalytic activity.

Pseudosubstrate Sequence Specificity and Evolutionary Conservation

The pseudosubstrate sequence of PKCβ (RFARKGALRQKNV) is distinguished by:

  • A central Ala residue replacing the phosphoacceptor Ser/Thr.
  • Flanking basic residues (Arg, Lys) that electrostatically complement acidic surfaces in the substrate-binding cleft [3] [4].
  • Hydrophobic residues (Phe, Ala, Val) providing affinity via van der Waals interactions [7].

Evolutionarily, pseudosubstrate sequences are conserved across PKC isoforms and vertebrates. Lamprey PKCα-like (a jawless vertebrate homolog) shares 68% sequence identity with human PKCβ pseudosubstrate, retaining the critical Ala and basic residues [9]. This conservation underscores its non-redundant role in autoinhibition. Mutagenesis studies confirm that substitutions in basic residues (e.g., Arg→Ala) reduce inhibitory potency by >90% [3].

Table 2: Pseudosubstrate Sequence Conservation Across Species

OrganismPKC IsoformPseudosubstrate SequenceIdentity vs. Human PKCβ
Homo sapiensPKCβIIRFARKGALRQKNV100%
Mus musculusPKCβRFARKGALRQKNV100%
Rattus norvegicusPKCβIIRFARKGALRQKNV100%
Lampetra japonicaPKCα-likeRFSRKGAQRTKNV68%

Biophysical Analysis of Pseudosubstrate-Kinase Domain Interactions

The pseudosubstrate autoinhibition mechanism involves dynamic intramolecular contacts validated through multiple biophysical approaches:

  • C1B Clamp Mechanism: In the 4.0 Å crystal structure of full-length PKCβII (PDB: 3PFQ), the C1B domain directly contacts the NFD helix of the kinase domain, pinning Phe629 away from the ATP-binding site. This "clamp" stabilizes a low-activity conformation even when the pseudosubstrate is disengaged [1] [6]. Mutating Phe629 to Ala disrupts this interaction, increasing basal kinase activity 3-fold [1].
  • FRET-Based Conformational Sensors: Fluorescence resonance energy transfer (FRET) between dyes attached to the pseudosubstrate and catalytic domain reveals a 25% increase in intermolecular distance upon DAG/Ca²⁺-dependent activation, confirming pseudosubstrate ejection [6].
  • SAXS Analysis: Small-angle X-ray scattering of autoinhibited PKCβII shows a compact conformation (Rg = 42 Å), expanding to Rg = 58 Å upon membrane binding. This transition correlates with loss of pseudosubstrate-kinase domain contacts [1].
  • SPR Binding Studies: Surface plasmon resonance quantifies pseudosubstrate binding to the catalytic domain with KD = 15 nM. This interaction is competitively disrupted by physiological substrates (e.g., MARCKS peptide) [6].

These interactions are allosterically modulated by membrane recruitment: C1/C2 domain engagement with DAG/Ca²⁺/phospholipids induces a conformational change that releases both the pseudosubstrate and the C1B clamp, enabling full kinase activation [1] [4].

Table 3: Biophysical Techniques for Probing Pseudosubstrate Interactions

MethodExperimental ObservationFunctional Implication
X-ray crystallographyC1B domain clamps NFD helix (Phe629 displaced)Stabilizes low-activity state; blocks ATP binding
FRETIncreased distance between regulatory/catalytic domainsPseudosubstrate ejection upon membrane binding
SAXSRg expansion from 42 Å to 58 Å upon activationGlobal conformational change releasing autoinhibition
SPRKD = 15 nM for pseudosubstrate-kinase domain bindingHigh-affinity autoinhibitory interaction

Properties

CAS Number

172308-76-8

Product Name

PKC beta pseudosubstrate

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid

Molecular Formula

C177H294N62O38S3

Molecular Weight

3994.84

InChI

InChI=1S/C177H294N62O38S3/c1-12-96(7)140(168(272)228-114(54-28-34-73-182)159(263)238-141(97(8)13-2)169(273)236-130(86-103-90-210-109-49-23-21-47-105(103)109)165(269)232-128(84-101-44-18-15-19-45-101)163(267)226-122(63-66-134(187)241)157(261)234-131(87-136(189)243)166(270)223-119(60-40-79-207-176(199)200)149(253)220-118(59-39-78-206-175(197)198)151(255)227-124(68-81-278-11)158(262)219-112(52-26-32-71-180)153(257)233-129(85-102-89-209-108-48-22-20-46-104(102)108)164(268)221-111(51-25-31-70-179)152(256)229-125(170(274)275)55-29-35-74-183)239-160(264)123(64-67-135(188)242)225-148(252)116(57-37-76-204-173(193)194)215-144(248)106(184)92-279-280-93-107(185)145(249)216-117(58-38-77-205-174(195)196)155(259)231-127(83-100-42-16-14-17-43-100)161(265)213-99(10)143(247)214-115(56-36-75-203-172(191)192)147(251)217-110(50-24-30-69-178)146(250)211-91-138(245)212-98(9)142(246)230-126(82-94(3)4)162(266)222-120(61-41-80-208-177(201)202)150(254)224-121(62-65-133(186)240)156(260)218-113(53-27-33-72-181)154(258)235-132(88-137(190)244)167(271)237-139(95(5)6)171(276)277/h14-23,42-49,89-90,94-99,106-107,110-132,139-141,209-210H,12-13,24-41,50-88,91-93,178-185H2,1-11H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,211,250)(H,212,245)(H,213,265)(H,214,247)(H,215,248)(H,216,249)(H,217,251)(H,218,260)(H,219,262)(H,220,253)(H,221,268)(H,222,266)(H,223,270)(H,224,254)(H,225,252)(H,226,267)(H,227,255)(H,228,272)(H,229,256)(H,230,246)(H,231,259)(H,232,269)(H,233,257)(H,234,261)(H,235,258)(H,236,273)(H,237,271)(H,238,263)(H,239,264)(H,274,275)(H,276,277)(H4,191,192,203)(H4,193,194,204)(H4,195,196,205)(H4,197,198,206)(H4,199,200,207)(H4,201,202,208)/t96-,97-,98-,99-,106-,107-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,139-,140-,141-/m0/s1

InChI Key

KIWJPYSSLFMLBZ-OSCDWKIESA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)N)N

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